N-Ethylcyclobutanamine

説明

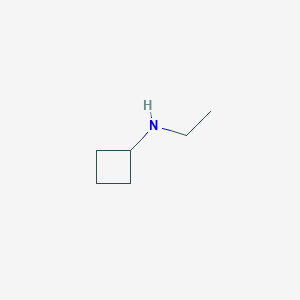

Structure

3D Structure

特性

IUPAC Name |

N-ethylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-7-6-4-3-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWYYRCELICUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618591 | |

| Record name | N-Ethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852108-24-8 | |

| Record name | N-Ethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Chemistry of N Ethylcyclobutanamine

Established Synthetic Pathways

The synthesis of N-Ethylcyclobutanamine can be achieved through various established routes, allowing for flexibility based on available starting materials and desired purity.

Amine Alkylation Approaches

Amine alkylation is a fundamental method for forming carbon-nitrogen bonds. libretexts.org In the context of this compound synthesis, this involves the reaction of cyclobutanamine with an ethylating agent, such as an ethyl halide. This reaction is a type of nucleophilic aliphatic substitution where the amine acts as the nucleophile. wikipedia.org

However, a significant challenge in the alkylation of primary amines like cyclobutanamine is the potential for overalkylation. masterorganicchemistry.com The product, this compound, is also a nucleophile and can react further with the ethylating agent to form the tertiary amine (N,N-diethylcyclobutanamine) and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgwikipedia.org This often results in a mixture of products, complicating purification and reducing the yield of the desired secondary amine. masterorganicchemistry.com

To mitigate this, specific reaction conditions and reagents can be employed. The use of a cesium base, such as cesium hydroxide, in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) has been shown to promote selective mono-N-alkylation of primary amines. google.com

Table 1: Comparison of Amine Alkylation Strategies

| Alkylation Method | Reagents | Key Features | Challenges |

| Direct Alkylation | Cyclobutanamine, Ethyl Halide | Simple concept. | Prone to overalkylation, leading to a mixture of primary, secondary, tertiary amines, and quaternary salts. wikipedia.orgmasterorganicchemistry.com |

| Cesium-Assisted Alkylation | Cyclobutanamine, Ethyl Halide, Cesium Base (e.g., CsOH) | High selectivity for mono-alkylation. | Requires specific anhydrous conditions. google.com |

Reductive Amination Strategies

Reductive amination is a widely used and often preferred method for the synthesis of amines due to its high selectivity and efficiency. wikipedia.org This process involves the reaction of a carbonyl compound, in this case, cyclobutanone (B123998), with an amine, ethylamine (B1201723), to form an imine intermediate. This intermediate is then reduced in situ to the final amine product, this compound. wikipedia.org

This method can be performed as a one-pot reaction, which is advantageous in terms of procedural simplicity and waste reduction. wikipedia.orgyoutube.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.com These reagents are mild and selective for the reduction of the imine in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation, using catalysts like palladium on carbon, is another viable reduction method.

Reductive amination consistently provides high yields, often exceeding 80% under optimized conditions.

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Characteristics |

| Sodium Cyanoborohydride (NaBH3CN) | Mild and selective for imines over ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | An alternative to NaBH3CN, avoiding cyanide byproducts. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | Provides clean reaction profiles but requires specialized equipment. |

Multi-Step Synthesis from Cyclobutanamine Precursors

This compound can also be prepared through multi-step synthetic sequences starting from cyclobutanamine or its derivatives. This approach allows for greater control over the final product and can be adapted to introduce various functionalities. These syntheses often involve the protection of the amine group, followed by a series of reactions to build the desired structure, and concluding with a deprotection step. While potentially longer, multi-step synthesis is a cornerstone of complex organic chemistry, enabling the construction of intricate molecules in a controlled manner. vapourtec.com The use of continuous flow techniques in multi-step synthesis is an emerging strategy to streamline these processes by combining multiple steps into a single, uninterrupted reactor network. umontreal.camit.edu

Optimization of Reaction Conditions

The success of any synthetic method hinges on the careful optimization of reaction parameters. For the preparation of this compound, solvent effects, temperature, and pressure are critical variables.

Solvent Effects in this compound Synthesis

The choice of solvent can significantly impact the rate and outcome of a chemical reaction. nih.gov In amine alkylation, polar aprotic solvents like dimethylformamide (DMF) are often used. For reductive amination, the polarity of the solvent can influence the reaction yield, with more polar solvents sometimes leading to better results. d-nb.info The solvent can affect the solubility of reactants and reagents, the stability of intermediates, and the energy barrier of the reaction. nih.gov In some modern synthetic approaches, reactions are even conducted without a solvent, a field known as mechanochemistry. rsc.org

Table 3: Influence of Solvent Polarity on Reaction Type

| Reaction Type | Typical Solvent Type | Rationale |

| Amine Alkylation | Polar Aprotic (e.g., DMF) | Solubilizes reactants and facilitates the SN2 reaction mechanism. |

| Reductive Amination | Polar (e.g., Water, Alcohols) | Can increase reaction rates and yields. d-nb.info |

Temperature and Pressure Parameters

Temperature is a crucial factor in controlling reaction kinetics. For amine alkylation, the reaction is often conducted under reflux to increase the reaction rate. In reductive amination, the temperature needs to be controlled to balance the rate of imine formation and reduction while minimizing side reactions. For instance, some iron-catalyzed reductive aminations are carried out at elevated temperatures, such as 140°C. d-nb.info

Pressure is particularly relevant when gaseous reagents or byproducts are involved, such as in catalytic hydrogenation where hydrogen gas is used. High-pressure conditions can also be used to influence reaction equilibria and pathways, as seen in the synthesis of other nitrogen-containing compounds. nih.gov The optimization of both temperature and pressure is essential for maximizing yield and purity.

Catalyst Loading and Influence on Reaction Kinetics

The catalyst loading, typically in the range of 5–10 mol% for catalytic hydrogenation, is a critical parameter that requires optimization to strike a balance between the reaction rate and the cost of the process. Insufficient catalyst loading can lead to sluggish or incomplete reactions, resulting in lower yields and the potential for side-product formation. Conversely, excessive catalyst loading, while potentially increasing the reaction rate, is often economically unfeasible, especially in large-scale industrial production.

The kinetics of the reductive amination are significantly influenced by the catalyst's surface area and the density of active sites. flvc.org In heterogeneous catalysis, the reaction occurs at the fluid-solid interface, involving a sequence of steps including adsorption of reactants onto the catalyst surface, the chemical reaction itself, and subsequent desorption of the product. flvc.org The rate of these steps is directly affected by process variables such as temperature, reactant concentrations, and catalyst properties. flvc.org

For instance, in the synthesis of amines via catalytic amination of alcohols, aldehydes, or ketones, the catalyst loading is generally in the range of 0.05 to 5 kg of the starting material per liter of catalyst per hour. google.com The reaction rate can be further influenced by the pre-reduction of the catalyst, often carried out with reducing gases like hydrogen at elevated temperatures, to ensure optimal activity before its use in the reaction. google.com

The following table provides a general overview of typical catalyst loading and its impact on the synthesis.

| Catalyst | Typical Loading (mol%) | Influence on Reaction Kinetics |

| Palladium on Carbon (Pd/C) | 5–10 | Optimizes the rate of hydrogenation of the imine intermediate. |

| Copper-based catalysts | Varies (e.g., 0.2-0.6 kg reactant/L catalyst/hr) | Effective for amination; loading impacts throughput and efficiency. google.com |

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages for the preparation of compounds like this compound. rsc.orgresearchgate.net This method utilizes microwave radiation to directly heat the reaction mixture, leading to rapid and uniform heating. researchgate.net This can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields compared to conventional heating methods. mdpi.com

The application of microwave irradiation can enhance reaction kinetics, promoting cyclocondensation and cycloaddition reactions that are often involved in the synthesis of N-heterocycles and other amine derivatives. rsc.orgrsc.org For the synthesis of this compound, microwave-assisted reductive amination of cyclobutanone with ethylamine could offer a more efficient and environmentally friendly alternative to traditional protocols. The rapid heating can lead to cleaner reaction profiles with fewer side products. rsc.org

The benefits of microwave-assisted synthesis are summarized in the table below:

| Feature | Advantage |

| Reaction Time | Significantly reduced, often from hours to minutes. mdpi.com |

| Reaction Yield | Often improved due to efficient and uniform heating. rsc.org |

| Purity | Can lead to cleaner products with fewer byproducts. rsc.org |

| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient. researchgate.net |

Flow Chemistry Applications

Flow chemistry represents another advanced synthetic methodology with considerable potential for the production of this compound, particularly in industrial settings. syrris.com In a flow chemistry setup, reactants are continuously pumped through a reactor, where the reaction takes place. mdpi.com This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. syrris.comnih.gov

For the synthesis of this compound, a continuous flow process could involve pumping a mixture of cyclobutanone, ethylamine, and a reducing agent through a heated reactor containing a packed-bed catalyst. amt.uk This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. syrris.com The small reactor volumes inherent in flow chemistry enhance safety, especially when dealing with exothermic reactions or hazardous reagents. syrris.comnih.gov

Key advantages of employing flow chemistry include:

Enhanced Safety: Small reaction volumes minimize the risks associated with hazardous reactions. syrris.com

Improved Control: Precise control over temperature, pressure, and reaction time leads to better reproducibility. syrris.com

Scalability: Scaling up production is often more straightforward than with batch processes. syrris.com

Integration: Synthesis, work-up, and analysis can be integrated into a continuous process. syrris.com

Purification Techniques for this compound

Chromatographic Purification Methodologies (e.g., Silica (B1680970) Gel Flash Column Chromatography)

Silica gel flash column chromatography is a standard and widely used technique for the purification of this compound from crude reaction mixtures. However, the basic nature of amines can present challenges when using standard silica gel, which is acidic. biotage.comwfu.edu This acidity can lead to strong interactions with the amine, resulting in peak tailing, poor separation, and potential degradation of the product. biotage.comkinesis-australia.com.au

To counteract these issues, several strategies are employed:

Addition of a Competing Amine: A small amount of a volatile amine, such as triethylamine (B128534) (TEA) or ammonia (B1221849), is often added to the eluent. wfu.edubiotage.comrsc.org This "competing" amine neutralizes the acidic silanol (B1196071) groups on the silica surface, reducing the strong interaction with the target amine and improving the chromatographic separation. wfu.edu

Use of Amine-Functionalized Silica: An alternative approach is to use a stationary phase that has been chemically modified with amino groups (amine-functionalized silica). biotage.comkinesis-australia.com.au This creates a basic surface that repels the basic amine compounds, leading to better peak shapes and more efficient purification without the need for mobile phase modifiers. kinesis-australia.com.au

A typical solvent system for the flash chromatography of this compound involves a gradient of a more polar solvent like diethyl ether or ethyl acetate (B1210297) in a non-polar solvent such as hexane.

Recrystallization and Other Isolation Methods

Recrystallization is a powerful purification technique for solid compounds and can be applied to this compound, often after converting it into a salt. libretexts.orgtutorchase.com Since this compound is a liquid at room temperature, it is first reacted with an acid (e.g., hydrochloric acid or trichloroacetic acid) to form a solid ammonium salt. nih.gov This salt can then be purified by recrystallization. google.com

The process of recrystallization involves dissolving the impure salt in a suitable hot solvent and then allowing the solution to cool slowly. libretexts.orgtutorchase.com As the solution cools, the solubility of the salt decreases, and pure crystals form, while impurities remain dissolved in the solvent. mt.com The choice of solvent is critical; an ideal solvent will dissolve the salt well at high temperatures but poorly at low temperatures. mnstate.edu Common solvent systems for the recrystallization of amine salts include ethanol-water mixtures. mnstate.edu

Other isolation methods for volatile amines like this compound include:

Distillation: Fractional distillation can be used to separate the amine from non-volatile impurities or from other volatile components with different boiling points. google.com

Acid-Base Extraction: This classic technique involves dissolving the crude mixture in an organic solvent and extracting the amine into an aqueous acidic solution. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent. nih.gov

Solid-Phase Extraction (SPE): This technique can be used for purification by temporarily sequestering the amine or impurities on a solid support. pitt.edu

Chemical Reactivity and Transformation Pathways of N Ethylcyclobutanamine

Oxidation Reactions of the Amine Moiety

Oxidation of N-Ethylcyclobutanamine primarily involves the formation of an imine through dehydrogenation. More complex transformations, such as conversion to nitriles, are not direct pathways for secondary amines and involve intermediate steps, including potential C-N bond cleavage.

The oxidation of a secondary amine like this compound can yield a corresponding imine. This transformation involves the removal of hydrogen from the N-H bond and an adjacent C-H bond on the cyclobutane (B1203170) ring, resulting in the formation of a carbon-nitrogen double bond (C=N). The product of this reaction is N-cyclobutylideneethanamine. This process is a form of oxidative dehydrogenation, where the amine is converted to a more oxidized state. hawaii.eduhawaii.edu The reaction is often facilitated by metal catalysts that coordinate to the amine, promoting the elimination of hydrogen. hawaii.edu

The direct conversion of a secondary amine, such as this compound, to a nitrile is not a standard oxidative pathway. Nitrile synthesis through amine oxidation is characteristic of primary amines (R-CH₂NH₂), which can be converted to nitriles (R-C≡N) using various oxidizing agents. organic-chemistry.orgacs.org For a secondary amine to be converted to a nitrile, the reaction would necessitate the cleavage of a carbon-nitrogen bond. researchgate.netorganic-chemistry.orgresearchgate.net For instance, the cleavage of the N-ethyl group from this compound would first yield cyclobutanamine, a primary amine. This primary amine intermediate could then potentially undergo further oxidation to form cyclobutanecarbonitrile. However, this multi-step process is more complex than the direct oxidation to an imine.

The selective oxidation of secondary amines to imines can be achieved using a variety of reagents and catalytic systems. The choice of oxidant and catalyst is crucial to prevent over-oxidation or cleavage reactions. hawaii.edu Transition metal-based catalysts are often employed due to their efficiency and selectivity. orientjchem.org For instance, ruthenium and iridium pincer complexes have demonstrated high efficacy in the catalytic dehydrogenation of secondary amines to imines. hawaii.eduhawaii.edu Other systems utilize more common and environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in the presence of metal catalysts such as copper, manganese, or vanadium compounds. orientjchem.org The selectivity of these reactions is influenced by steric factors around the amine and the electronic properties of the catalyst. hawaii.eduhawaii.edu

| Oxidizing System | Description | Selectivity |

|---|---|---|

| Iridium PCP Pincer Complex | Catalyzes transfer dehydrogenation, removing H₂ from the C-N bond framework. hawaii.eduhawaii.edu | High selectivity for imine formation; regioselectivity is controlled by steric factors. hawaii.edu |

| RuCl₂(PPh₃)₃ / TBHP | A ruthenium-based catalyst used with tert-butyl hydroperoxide as the oxidant. orientjchem.org | Effectively oxidizes secondary amines to imines. orientjchem.org |

| Cu(II)SO₄ / H₂O₂ | A copper-catalyzed system using hydrogen peroxide in water. orientjchem.org | Performs well for the selective oxidation of amines to imines under mild, aqueous conditions. orientjchem.org |

| Iodosobenzene (PhIO) | A hypervalent iodine compound that can act as an oxidant, sometimes in conjunction with a ruthenium catalyst. hawaii.eduorientjchem.org | Efficient for the dehydrogenation of activated secondary amines to imines. hawaii.edu |

Reduction Reactions

Reduction reactions involving this compound typically refer to the reduction of its oxidized derivative, the imine. The saturated amine itself is not susceptible to further reduction under standard conditions. The stereochemical outcome of these reductions is a key consideration, particularly in asymmetric synthesis.

This compound, being a saturated amine on a cycloalkane ring, does not undergo reduction in its native form. The term "N-Ethylcyclobutanolamine" implies the presence of a hydroxyl group on the cyclobutane ring. The formation of such a compound from this compound is not a reduction but would require a multi-step synthetic sequence involving oxidation and subsequent functional group manipulation. A more chemically relevant reduction pathway in this context is the reduction of an imine back to an amine. For instance, the imine N-cyclobutylideneethanamine, formed from the oxidation of this compound, can be readily reduced back to this compound.

The reduction of the imine intermediate, N-cyclobutylideneethanamine, back to the secondary amine this compound is a common and important transformation. A variety of reducing agents can accomplish this, with different implications for stereochemistry.

Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are effective for the in-situ reduction of imines. masterorganicchemistry.com Catalytic hydrogenation using palladium on carbon (Pd/C) is also a widely used method. wikipedia.org

For controlling the stereochemical outcome, asymmetric reduction methods are employed. This is particularly relevant when the imine is prochiral. Chiral catalysts, including those based on transition metals like iridium and ruthenium with chiral ligands, can achieve high enantioselectivity, producing one enantiomer of the amine product in excess. rsc.orgrsc.org Another powerful approach is biocatalysis, using enzymes known as imine reductases (IREDs). researchgate.netnih.govnih.gov These enzymes, often used in whole-cell systems, are highly stereoselective and can reduce a wide range of cyclic imines to their corresponding chiral amines with excellent enantiomeric excess (ee). researchgate.netchemistryviews.orgnih.govunito.itresearchgate.netnih.gov The choice of a specific IRED can provide access to either the (R) or (S) enantiomer of the amine product. researchgate.netnih.gov

| Reducing Agent / System | Description | Stereochemical Control |

|---|---|---|

| Sodium Borohydride (NaBH₄) | A common, mild hydride reducing agent. masterorganicchemistry.com | Achiral; produces a racemic mixture unless a chiral auxiliary is present. |

| Sodium Cyanoborohydride (NaBH₃CN) | A selective reducing agent, effective for reductive amination. masterorganicchemistry.com | Achiral; produces a racemic mixture. |

| Chiral Iridium or Ruthenium Catalysts | Transition metal complexes with chiral ligands used for asymmetric hydrogenation or transfer hydrogenation. rsc.orgrsc.org | High enantioselectivity (high ee), outcome depends on the specific chiral ligand used. rsc.org |

| Imine Reductases (IREDs) | Enzymes (biocatalysts) that catalyze the NADPH-dependent reduction of imines. researchgate.netnih.govacs.orgnih.govrsc.org | Excellent enantioselectivity (often >99% ee); specific IREDs produce either the (R) or (S) enantiomer. researchgate.netnih.gov |

| Trichlorosilane (HSiCl₃) with Chiral Lewis Base | A metal-free reduction system where a chiral organocatalyst directs the stereochemistry. acs.orgnih.gov | Good to high enantioselectivity, depending on the chiral catalyst. nih.gov |

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, enabling it to react with various electrophiles. These reactions are fundamental to the formation of more complex amine structures.

Substitution at the Ethyl Group

While direct nucleophilic substitution on the ethyl group of this compound is not a typical reaction pathway due to the absence of a suitable leaving group, transformations involving the cleavage of the N-ethyl bond fall under the broader category of N-dealkylation. nih.gov This process is significant in synthetic chemistry for modifying amine structures and in biological systems as a metabolic pathway. nih.gov

N-dealkylation can be achieved through various chemical methods, often involving oxidation of the carbon alpha to the nitrogen, followed by hydrolysis to yield cyclobutanamine and acetaldehyde. One-pot N-demethylation and rearrangement of certain opiate alkaloids have been reported using iron(II) sulfate, suggesting that similar transition-metal-based methods could potentially be applied for N-deethylation. nih.gov

Formation of N-Substituted Cyclobutanamines

A more common class of nucleophilic substitution reactions for this compound involves the nitrogen atom acting as the nucleophile. As a secondary amine, it can react with alkylating agents, such as alkyl halides, in a standard SN2 reaction to form tertiary amines. ucalgary.calibretexts.org This process, known as N-alkylation, involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca

The resulting tertiary amine is itself a nucleophile and can react further with another molecule of the alkylating agent to produce a quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org This subsequent reaction is known as the Menshutkin reaction. wikipedia.orgnasa.gov Because the nucleophilicity of the amine generally increases with each alkylation step, controlling the reaction to selectively produce the tertiary amine can be challenging, often resulting in a mixture of products. nasa.gov However, methods for the selective synthesis of tertiary amines from secondary amines have been developed. organic-chemistry.org Another important route to tertiary amines is the reductive amination of enamines, which are formed from the reaction of a secondary amine with a ketone or aldehyde. youtube.comyoutube.com

Reaction Conditions and Reagents

The conditions for N-alkylation of secondary amines like this compound can be tailored to favor the formation of either the tertiary amine or the quaternary ammonium salt.

Key components and conditions for these reactions include:

Alkylating Agents: Alkyl halides are common reagents. The reactivity order is typically I > Br > Cl. wikipedia.org Alkyl tosylates are also effective, particularly for hindered secondary amines. thieme-connect.com

Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often used as they can solvate the transition state, accelerating the reaction. acsgcipr.org Toluene is also a suitable solvent, especially for reactions involving tosylates. thieme-connect.com

Bases: An acid is generated during the alkylation, which can protonate the starting amine, rendering it non-nucleophilic. dtic.mil To prevent this, a base is often added to neutralize the acid. Common bases include potassium carbonate (K₂CO₃) or sterically hindered organic bases like 1,2,2,6,6-pentamethylpiperidine. thieme-connect.comdtic.mil

Temperature: Reactions are often conducted at elevated temperatures (reflux) to increase the reaction rate. thieme-connect.comdtic.mil

The following table summarizes typical conditions for the N-alkylation of secondary amines.

| Reagents | Solvent | Base | Temperature | Product Type |

|---|---|---|---|---|

| Alkyl Halide (R-X) | Acetonitrile or DMF | K₂CO₃ | Reflux | Tertiary Amine / Quaternary Salt |

| Alkyl Tosylate (R-OTs) | Toluene | 1,2,2,6,6-Pentamethylpiperidine | Reflux | Tertiary Amine |

| Alcohol (R-OH) | Toluene | Sub-stoichiometric base | ~110 °C | Tertiary Amine (with Ru or Ir catalyst) |

Cyclobutane Ring Reactivity

The cyclobutane ring is characterized by significant ring strain (approximately 26.3 kcal/mol), which is a key driving force for its chemical reactivity. latrobe.edu.au This inherent strain makes the ring susceptible to reactions that lead to more stable, less strained structures.

Ring-Opening Reactions

The high ring strain of cyclobutanes can be exploited to facilitate ring-opening reactions under various catalytic conditions. latrobe.edu.au While unsubstituted cyclobutane is kinetically stable, substituted derivatives can be more reactive. chemistryviews.org Ring-opening can be promoted by Lewis or Brønsted acids, transition metals, or enzymes. latrobe.edu.au

For instance, substituted cyclobutanes can undergo a Friedel–Crafts-type reaction with electron-rich arenes in the presence of a Lewis acid like AlCl₃, leading to ring-opened products. chemistryviews.org Similarly, reactions with nucleophiles such as thiols and selenols under the same conditions can yield γ-heteroatom-substituted diesters. chemistryviews.org Transition-metal-catalyzed processes, in particular, enable C-C bond activation and β-carbon elimination, transforming cyclobutane derivatives into versatile building blocks. latrobe.edu.au Although specific examples involving this compound are not prevalent in the literature, the principles suggest that the cyclobutane ring could be opened under appropriate acidic or metal-catalyzed conditions.

Strain-Induced Transformations

The release of ring strain is a powerful thermodynamic driving force for chemical reactions. latrobe.edu.au This principle is utilized in strain-release-driven transformations to synthesize more complex molecules. rsc.orgrsc.org For example, the high strain energy of bicyclo[1.1.0]butanes (BCBs), which contain fused cyclobutane-like rings, makes them valuable precursors for the synthesis of functionalized cyclobutanes. rsc.orgresearchgate.net

In the context of N-substituted cyclobutanes, rearrangement reactions can be induced. A reported rearrangement of spirocyclic cyclobutane N-halo aminals produces bicyclic amidines through a ring expansion pathway involving a 1,2-C-to-N migration. acs.org This transformation is driven by the release of cyclobutane ring strain. acs.org Furthermore, transition metals can catalyze the functionalization of C-H bonds in cyclobutanes, and copper-catalyzed radical cascade reactions can convert simple cyclobutanes into highly functionalized cyclobutene (B1205218) derivatives. researchgate.netrsc.org These examples highlight the potential for the cyclobutane ring in this compound to undergo complex, strain-releasing transformations to form diverse molecular architectures.

Reaction Mechanisms Involving N Ethylcyclobutanamine

Mechanistic Studies of Alkylation Reactions

Alkylation of N-Ethylcyclobutanamine involves the formation of a new carbon-nitrogen bond, typically by reaction with an alkyl halide. This process is fundamental to the synthesis of tertiary amines and quaternary ammonium (B1175870) salts.

Nucleophilic Substitution Pathways (e.g., SN2 mechanisms)

The alkylation of this compound with primary or less hindered secondary alkyl halides predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.combyjus.com In this pathway, the lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.comyoutube.com This simultaneous bond-forming (N-C) and bond-breaking (C-leaving group) process leads to an inversion of stereochemical configuration at the carbon center if it is chiral. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the amine and the alkyl halide, exhibiting second-order kinetics. youtube.com

The general steps for the SN2 alkylation are:

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide.

Transition State: A high-energy transition state is formed where the nitrogen and the leaving group are partially bonded to the carbon atom. youtube.com

Product Formation: The leaving group is expelled, and a new C-N bond is formed, resulting in a trialkylammonium salt.

Deprotonation: A subsequent acid-base reaction, often with another molecule of the starting amine, can neutralize the salt to yield the free tertiary amine. masterorganicchemistry.com

| Feature | Description |

|---|---|

| Kinetics | Second-order (Rate = k[Amine][Alkyl Halide]) |

| Mechanism | Single, concerted step |

| Stereochemistry | Inversion of configuration at the electrophilic carbon |

| Substrate Preference | Methyl > Primary > Secondary >> Tertiary Alkyl Halides |

| Intermediate | None (proceeds through a transition state) |

Role of Steric and Electronic Factors

The rate and success of alkylation reactions are heavily influenced by both steric and electronic effects. wikipedia.org

Steric Factors: Steric hindrance refers to the physical obstruction caused by the spatial arrangement of atoms. chemistrytalk.org The cyclobutyl group attached to the nitrogen in this compound is bulkier than a simple linear alkyl group like an ethyl group. This steric bulk can hinder the approach of the nitrogen nucleophile to the electrophilic carbon of the alkyl halide, potentially slowing the reaction rate compared to less hindered secondary amines. fastercapital.com However, the hindrance is less significant than that of a tertiary-butyl group, allowing SN2 reactions to proceed, particularly with unhindered electrophiles like methyl or primary alkyl halides. chemistrytalk.org

Electronic Factors: Electronic effects relate to how the distribution of electron density affects reactivity. taylorandfrancis.com The ethyl and cyclobutyl groups are both alkyl groups, which are electron-donating through an inductive effect. otgscience.in This effect increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to ammonia (B1221849) (NH₃). This increased nucleophilicity makes this compound a more reactive nucleophile, which favors the SN2 reaction. However, this enhanced reactivity also makes the product, a tertiary amine, even more nucleophilic, which can lead to further alkylation to form a quaternary ammonium salt, a common issue in amine alkylations. masterorganicchemistry.com

| Factor | Effect on this compound | Impact on SN2 Reaction Rate |

|---|---|---|

| Steric Hindrance | The cyclobutyl group presents moderate bulk around the nitrogen atom. | Decreases the rate compared to less bulky amines (e.g., diethylamine). |

| Electronic Effect (Inductive) | The ethyl and cyclobutyl groups are electron-donating, increasing electron density on the nitrogen. | Increases nucleophilicity and thus increases the reaction rate compared to ammonia. |

Mechanistic Insights into Oxidation-Reduction Processes

Amines can undergo oxidation-reduction (redox) reactions, which involve the transfer of electrons. researchgate.net Oxidation of amines typically involves the removal of electrons from the nitrogen atom.

Electron Transfer Pathways

The oxidation of secondary amines like this compound often proceeds via an initial single-electron transfer (SET) from the nitrogen's lone pair to an oxidizing agent. wikipedia.orgsapub.org This electron transfer is the fundamental step in many chemical and electrochemical oxidation processes. nih.gov

The process can be described by two main types of electron transfer mechanisms:

Outer-Sphere Electron Transfer: The electron is transferred through space between the amine and the oxidant, which are not covalently linked. wikipedia.org This is common when the reactants are substitutionally inert.

Inner-Sphere Electron Transfer: The amine first coordinates with the oxidant (often a metal center), forming a transient complex. The electron is then transferred through a bridging ligand that connects the two species. wikipedia.orgsapub.org

For this compound, oxidation by non-metallic reagents or via electrochemical methods would likely follow an outer-sphere pathway.

Identification of Reaction Intermediates

The initial single-electron transfer from the nitrogen atom of this compound results in the formation of a highly reactive intermediate known as an aminium radical cation. nih.govresearchgate.net This species contains a positively charged, trivalent nitrogen atom with an unpaired electron.

The this compound radical cation is a key intermediate whose fate determines the final oxidation products. Potential subsequent steps include:

Deprotonation: Loss of a proton from a carbon atom adjacent to the nitrogen (the α-carbon) can lead to the formation of a carbon-centered radical.

Fragmentation: Cleavage of a C-C bond within the strained cyclobutyl ring is a possible pathway for radical cations of cyclobutane (B1203170) derivatives. nih.gov

The identification of these transient intermediates often requires specialized techniques such as electron paramagnetic resonance (EPR) spectroscopy or fast electrochemical methods.

Catalytic Reaction Mechanisms

This compound can participate in reactions facilitated by catalysts, which provide an alternative, lower-energy pathway.

A prominent example is the N-alkylation using alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.gov This sustainable method uses alcohols as alkylating agents, with water as the only byproduct.

The general catalytic cycle involves several steps:

Alcohol Dehydrogenation: A transition metal catalyst (e.g., based on Ru, Mn, or Ir) temporarily removes hydrogen from the alcohol, oxidizing it to an aldehyde or ketone. nih.govnih.gov

Condensation: this compound reacts with the in-situ generated carbonyl compound to form an iminium ion intermediate and water.

Hydrogenation: The metal hydride species, formed in the first step, then reduces the iminium ion to the final, more substituted tertiary amine product, regenerating the catalyst. nih.gov

Another relevant process is catalytic hydrogenation , where hydrogen gas (H₂) is added across a molecule in the presence of a metal catalyst (e.g., Pd, Pt, Ru). mdpi.com While this compound itself is a saturated amine, related iminium ions or enamines formed from it could undergo catalytic hydrogenation to regenerate the amine.

| Catalyst Type | Metal Center | Typical Reaction Conditions |

|---|---|---|

| Pincer Complex | Manganese (Mn) | Mild conditions (80–100 °C) |

| Triphenylphosphine Complex | Ruthenium (Ru) | Variable, often requires elevated temperatures |

| Nanoparticles | Palladium (Pd) | Can be used in photocatalytic systems |

Homogeneous Catalysis Involving this compound

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While this compound, as a secondary amine, has the potential to participate in various homogeneously catalyzed reactions, such as N-alkylation or coupling reactions, specific studies detailing its role as a reactant, ligand, or catalyst in such systems are not documented in available scientific literature. General mechanisms for the homogeneous catalytic amination of alkyl halides often involve the amine acting as a nucleophile. The rate of such reactions is influenced by the nature of the amine, the alkyl halide, the catalyst, and the reaction conditions. However, without specific research on this compound, any discussion of its specific catalytic cycles or the structure of potential intermediates would be purely speculative.

Heterogeneous Catalysis and Surface Interactions

Heterogeneous catalysis occurs when the catalyst and reactants are in different phases, typically a solid catalyst with liquid or gaseous reactants. Cyclic amines can be involved in various heterogeneously catalyzed reactions, including hydrogenation, dehydrogenation, and amination. The interaction of the amine with the catalyst surface is a critical step in these processes. Studies on the adsorption of alkylamines on metal surfaces indicate that the nature of the interaction depends on the amine's structure and the catalyst's surface properties. However, specific research detailing the surface interactions and catalytic conversion of this compound on specific solid catalysts is not available. Therefore, a detailed description of its adsorption isotherms, surface-mediated reaction pathways, or the impact of catalyst morphology on its reactivity cannot be provided.

Kinetic Analysis of this compound Reactions

A kinetic analysis of a chemical reaction provides quantitative information about the reaction rate and the factors that influence it. This involves determining the rate law and the activation energy of the reaction.

Rate Laws and Rate-Determining Steps

A hypothetical rate law for a simple bimolecular reaction involving this compound (A) and a reactant (B) could be expressed as:

Rate = k[A]m[B]n

| Term | Description |

| Rate | The speed at which the reaction occurs. |

| k | The rate constant for the reaction. |

| [A] | The molar concentration of this compound. |

| [B] | The molar concentration of the other reactant. |

| m, n | The reaction orders with respect to each reactant. |

Without experimental data, the values of k, m, and n for any reaction of this compound are unknown.

Activation Energy Profiles

A generalized activation energy profile for a hypothetical exothermic reaction is shown below. The specific values for the activation energy and the change in enthalpy for a reaction involving this compound are not known.

| Feature of Profile | Description |

| Reactants | The starting materials of the reaction. |

| Products | The substances formed as a result of the reaction. |

| Transition State | The high-energy, unstable intermediate state between reactants and products. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed. |

| Enthalpy Change (ΔH) | The overall energy difference between the products and the reactants. |

Computational Chemistry and Theoretical Investigations of N Ethylcyclobutanamine

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. These methods are broadly categorized by their level of theory and computational cost.

Molecular Modeling and Simulations

Molecular modeling and simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational landscape and interactions.

Prediction of Chemical Properties and Reactivity

Computational chemistry serves as a powerful tool for predicting the chemical properties and reactivity of molecules like N-Ethylcyclobutanamine, offering insights that complement experimental studies. Through various simulation techniques, it is possible to model molecular behavior at an atomic level, providing data on everything from electronic distribution to the energetic favorability of reaction pathways.

Electronic structure analysis is fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and other quantum chemical approaches are employed to calculate the distribution of electrons within the molecule, which governs its geometry, energy, and reactivity. psi-k.netresearchgate.net For this compound, this analysis would reveal critical information about its chemical nature.

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. Another aspect is the generation of a molecular electrostatic potential (MEP) map, which visualizes the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack.

While a detailed electronic structure analysis specific to this compound is not available in the reviewed literature, a set of computed properties can be obtained from chemical databases. nih.gov

Table 1: Computed Molecular Properties of this compound

This table presents generally computed properties and does not represent a specific electronic structure analysis study.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 99.17 g/mol | PubChem nih.gov |

| Exact Mass | 99.104799419 Da | PubChem nih.gov |

| XLogP3-AA | 1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 12 Ų | PubChem nih.gov |

| Heavy Atom Count | 7 | PubChem nih.gov |

Understanding how this compound participates in chemical reactions requires the modeling of reaction pathways. This involves identifying the most likely mechanism for a given transformation by mapping the potential energy surface that connects reactants to products. A critical point on this surface is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. youtube.com

Computational methods like the Nudged Elastic Band (NEB) or growing string methods are used to locate the minimum energy path and identify the geometry of the transition state. arxiv.orgresearchgate.net Once a transition state is located, frequency calculations are performed to confirm it is a true saddle point on the potential energy surface (characterized by a single imaginary frequency). arxiv.org The calculated energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate.

As no specific studies on reaction pathways involving this compound were found, the following table provides a hypothetical example of data that would be generated from such an investigation, illustrating the dehydrogenation of the ethyl group.

Table 2: Hypothetical Reaction Pathway Analysis for this compound Dehydrogenation

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

| Parameter | Reactant (this compound) | Transition State | Product (N-Vinylcyclobutanamine + H₂) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +45.5 | -5.2 |

| Key Bond Distance (C-H) (Å) | 1.10 | 1.85 | N/A |

Computational modeling is instrumental in elucidating the mechanisms of catalytic reactions. mdpi.com Simulations can detail the interaction of this compound with a catalyst, mapping out the entire catalytic cycle, including substrate binding, chemical transformation, and product release. These models help in understanding catalyst activity, selectivity, and potential deactivation pathways. researchgate.netyoutube.com

No literature detailing the simulation of catalytic processes with this compound was identified. The table below illustrates the type of information that a computational study of a hypothetical catalytic N-alkylation reaction might provide.

Table 3: Illustrative Data from a Hypothetical Catalytic Process Simulation

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

| Step in Catalytic Cycle | Substrate | Catalyst | Energy Barrier (kcal/mol) | Rate-Determining Step |

|---|---|---|---|---|

| 1. Substrate Adsorption | Cyclobutanamine + Ethyl Bromide | Pd(OAc)₂ | 2.5 | No |

| 2. Oxidative Addition | Ethyl Bromide | Pd(OAc)₂ | 12.8 | No |

| 3. N-H Activation | Cyclobutanamine | Pd-Ethyl Complex | 21.4 | Yes |

| 4. Reductive Elimination | This compound | Pd(OAc)₂ | 8.1 | No |

Application of Machine Learning in Chemical Research

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research, enabling the prediction of molecular properties and reaction outcomes with high speed and accuracy. nih.govrsc.orgacs.orgappliedclinicaltrialsonline.com ML models, particularly neural networks, are trained on large datasets of known molecules and reactions, often generated from quantum mechanical calculations or experimental results. researchgate.net

For a molecule like this compound, ML could be used to predict a wide range of properties, such as solubility, boiling point, or toxicity, without the need for expensive and time-consuming experiments or high-level computations. Furthermore, ML models can predict the likely products of a reaction involving this compound under various conditions, accelerating the discovery of new synthetic routes. acs.orgappliedclinicaltrialsonline.com

Specific machine learning models developed for this compound have not been reported in the surveyed literature. The following table provides a hypothetical comparison of different ML models in predicting a property, such as the HOMO-LUMO gap, to illustrate the application of this technology.

Table 4: Hypothetical Performance of Machine Learning Models for Property Prediction

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

| Machine Learning Model | Input Features | Predicted Property | Mean Absolute Error (eV) |

|---|---|---|---|

| Random Forest | Molecular Fingerprints | HOMO-LUMO Gap | 0.25 |

| Graph Neural Network | Molecular Graph | HOMO-LUMO Gap | 0.18 |

Chemical Derivatization Strategies for N Ethylcyclobutanamine

Purposes of Derivatization

The primary objectives of derivatizing N-Ethylcyclobutanamine are to overcome potential analytical challenges associated with its inherent chemical properties. The polar N-H group can lead to poor peak shape (tailing) in gas chromatography due to interactions with the stationary phase and can limit its volatility, which is essential for GC analysis. researchgate.net

Derivatization can significantly improve the detectability of this compound by introducing specific chemical moieties that enhance the response of the detector. For instance, incorporating fluorine atoms into the molecule through acylation with fluorinated reagents can dramatically increase the sensitivity of an electron capture detector (ECD). jfda-online.comgcms.cz Furthermore, the formation of derivatives can lead to more specific and abundant ions in mass spectrometry, allowing for lower limits of detection and more confident identification. jfda-online.com

The chromatographic behavior of this compound can be substantially improved through derivatization. By replacing the polar hydrogen on the secondary amine with a non-polar group, interactions with the stationary phase are minimized, leading to more symmetrical and sharper peaks. This reduction in peak tailing enhances the resolution between this compound and other components in a complex mixture. researchgate.net Derivatization also increases the volatility of the analyte, allowing it to be analyzed at lower temperatures and often resulting in shorter retention times.

Chemical derivatization is a powerful tool for confirming the structure of this compound. The mass spectrum of the underivatized compound may not always provide unambiguous structural information. By creating a derivative, a predictable mass shift is introduced, which helps to confirm the molecular weight of the parent compound. jfda-online.com Moreover, the fragmentation patterns of the derivative in the mass spectrometer are often more informative and characteristic than those of the original molecule, providing clearer insights into its structure. jfda-online.com

Common Derivatization Reactions

For secondary amines like this compound, acylation and silylation are two of the most common and effective derivatization strategies employed prior to GC-MS analysis. researchgate.net

Acylation involves the introduction of an acyl group (R-C=O) into the this compound molecule, replacing the hydrogen atom on the nitrogen. This is typically achieved by reacting the amine with an acylating agent such as an acid anhydride (B1165640) or an acyl chloride. gcms.czrsc.org Fluorinated anhydrides like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) are frequently used to enhance ECD response. jfda-online.comgcms.cz The resulting N-acyl derivatives are more volatile and thermally stable, and they often exhibit improved chromatographic properties.

The general reaction for the acylation of this compound is as follows:

This compound + Acylating Agent → N-Acyl-N-Ethylcyclobutanamine + By-product

Illustrative Data: Hypothetical GC-MS Analysis of Acylated this compound

| Compound | Derivatizing Agent | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | None | 5.2 | 99, 84, 70, 56 |

| N-Trifluoroacetyl-N-Ethylcyclobutanamine | TFAA | 7.8 | 195, 166, 126, 69 |

| N-Heptafluorobutyryl-N-Ethylcyclobutanamine | HFBA | 9.5 | 295, 266, 126, 169 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the expected shifts in retention time and mass fragmentation upon derivatization.

Silylation is another widely used derivatization technique that involves replacing the active hydrogen of the secondary amine with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting silylated derivatives are significantly more volatile and less polar than the parent amine. gcms.cz This leads to improved peak shape and often shorter analysis times in GC. Silylation is a versatile method that is effective for a wide range of compounds containing active hydrogens.

The general reaction for the silylation of this compound is as follows:

This compound + Silylating Agent → N-Trimethylsilyl-N-Ethylcyclobutanamine + By-product

Illustrative Data: Hypothetical GC Analysis of Silylated this compound

| Compound | Derivatizing Agent | Retention Time (min) | Comments |

| This compound | None | 5.2 | Potential for peak tailing |

| N-Trimethylsilyl-N-Ethylcyclobutanamine | BSTFA | 6.5 | Improved peak symmetry and volatility |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the expected shifts in retention time and improved chromatographic performance upon derivatization.

Alkylation

Alkylation is a derivatization process that involves the introduction of an alkyl group to a molecule. acsgcipr.org In the context of this compound, a secondary amine, N-alkylation involves the replacement of the hydrogen atom on the nitrogen with an alkyl group. This transformation converts the secondary amine into a tertiary amine. The primary purpose of this strategy in an analytical context is to decrease the polarity of the molecule by eliminating the active hydrogen, thereby reducing intermolecular hydrogen bonding. This leads to increased volatility and improved chromatographic peak shape, minimizing tailing during Gas Chromatography (GC) analysis. nih.govresearchgate.net

The reaction is typically an SN2 type reaction, where the amine acts as a nucleophile, attacking an alkyl halide or another suitable alkylating agent. acsgcipr.org The reactivity of the leaving group on the alkylating agent is a key factor in the reaction's success. acsgcipr.org While widely used in synthesis, for analytical derivatization, alkylation must be carefully controlled to prevent over-alkylation or side reactions. acsgcipr.orgresearchgate.net

Table 1: Common Alkylating Agents for Amines

| Reagent | Common Name | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| Alkyl Halides (e.g., CH₃I) | Methyl Iodide | Primary/Secondary Amines | N-methylated Amine |

| Dialkyl Sulfates (e.g., (CH₃)₂SO₄) | Dimethyl Sulfate | Primary/Secondary Amines | N-methylated Amine |

Reagents for Derivatization

A variety of reagents can be employed to derivatize this compound, each imparting different chemical properties to the resulting molecule to facilitate analysis. The choice of reagent depends on the analytical technique being used and the desired outcome, such as increased volatility or enhanced detector response.

Fluorinated Anhydrides

Fluorinated anhydrides are powerful acylation reagents that react with primary and secondary amines to form stable, highly volatile fluoroacylamides. jfda-online.comlibretexts.org This increased volatility is highly advantageous for GC analysis. jfda-online.com The introduction of fluorine atoms also significantly enhances the sensitivity of detection, particularly with an electron capture detector (ECD) and in negative chemical ionization (NCI) mass spectrometry. nih.govjfda-online.com

Commonly used fluorinated anhydrides include:

Pentafluoropropionic Anhydride (PFPA): Reacts with amines to form pentafluoropropionyl (PFP) derivatives. nih.govnih.gov The derivatization reaction is often carried out in an organic solvent like ethyl acetate (B1210297) and may require heating to ensure completion. nih.govsemanticscholar.org

Trifluoroacetic Anhydride (TFAA): Forms trifluoroacetyl (TFA) derivatives. These derivatives are very volatile and are well-suited for GC-MS analysis. jfda-online.comlibretexts.org

The reaction of this compound with a fluorinated anhydride, such as PFPA, results in the formation of N-cyclobutyl-N-ethyl-pentafluoropropionamide. This derivative is less polar and more volatile than the parent amine.

Chiral Derivatizing Agents

Chiral derivatizing agents (CDAs) are enantiomerically pure compounds used to convert a mixture of enantiomers into a mixture of diastereomers. wikipedia.org These resulting diastereomers have different physical properties and can be separated and quantified using non-chiral analytical techniques like standard GC or HPLC. researchgate.netwikipedia.org

This compound is an achiral molecule, meaning it does not have enantiomers and cannot be resolved. However, if analyzing a chiral analogue or a related chiral compound, CDAs would be essential for enantiomeric separation. The CDA reacts with the amine functional group of both enantiomers to form two different diastereomers.

Examples of CDAs for amines include:

Mosher's Acid Chloride (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride reacts with amines to form diastereomeric amides. wikipedia.org

N-(Trifluoroacetyl)-L-prolyl chloride (TFAP-Cl): A widely used CDA for the GC analysis of chiral amines. jfda-online.com

1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA): Also known as Marfey's reagent, it is used for the chiral analysis of amino compounds. researchgate.net

Other Common Reagents

Beyond fluorinated anhydrides, other classes of reagents are commonly used for the derivatization of secondary amines.

Silylation Reagents: These reagents replace active hydrogens with a trimethylsilyl (TMS) or other silyl groups. researchgate.net Silylation is one of the most common derivatization techniques for GC analysis, as it effectively reduces the polarity and increases the volatility of the analyte. researchgate.netcannabissciencetech.com For secondary amines, sterically hindered and more reactive reagents are often required. Examples include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net The resulting t-butyldimethylsilyl (TBDMS) derivatives from MTBSTFA are notably more stable against hydrolysis than TMS derivatives. researchgate.net

Acylating Reagents (Non-fluorinated): Reagents like acetic anhydride react with amines to form amides. While this increases volatility, the effect is less pronounced than with fluorinated analogues. libretexts.org

Chloroformates: Reagents such as ethyl chloroformate can react with amines in an aqueous phase, which can simplify sample preparation. nih.gov 9-Fluorenylmethylchloroformate (FMOC-Cl) is another common reagent that introduces a fluorescent group, though it is more typically used for HPLC analysis of primary and secondary amines. libretexts.orgresearchgate.net

Table 2: Overview of Common Derivatization Reagents for Amines

| Reagent Class | Example Reagent(s) | Abbreviation | Key Advantages for GC Analysis |

|---|---|---|---|

| Fluorinated Anhydrides | Pentafluoropropionic Anhydride, Trifluoroacetic Anhydride | PFPA, TFAA | Excellent volatility, enhanced sensitivity (ECD, NCI-MS) jfda-online.comnih.gov |

| Chiral Derivatizing Agents | N-(Trifluoroacetyl)-L-prolyl chloride | TFAP-Cl | Allows separation of enantiomers on non-chiral columns jfda-online.com |

| Silylation Reagents | N,O-Bis(trimethylsilyl)trifluoroacetamide, N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | BSTFA, MTBSTFA | Greatly increases volatility, reduces peak tailing researchgate.netcannabissciencetech.com |

Impact on Analytical Methodologies

Derivatization is a critical sample preparation step that directly impacts the quality and success of analytical methods, especially those based on gas chromatography.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

For a compound like this compound, direct analysis by GC-MS can be challenging. As a secondary amine, it contains an active hydrogen atom on the nitrogen, which can lead to strong intermolecular hydrogen bonding. This results in several analytical problems that derivatization aims to solve:

Improved Volatility and Elution: Underivatized amines tend to have lower volatility and may elute at high temperatures or after long retention times. cannabissciencetech.com Derivatization, by replacing the active hydrogen, breaks up hydrogen bonding, increases volatility, and allows the compound to elute faster and at lower temperatures. jfda-online.comlibretexts.org

Enhanced Peak Shape: The polar amine group can interact with active sites (e.g., free silanol (B1196071) groups) on the GC column and inlet liner, causing significant peak tailing. cannabissciencetech.com This reduces resolution and makes accurate quantification difficult. Derivatization creates a less polar molecule, leading to sharper, more symmetrical peaks. jfda-online.com

Increased Sensitivity: Acylation with fluorinated reagents like PFPA or TFAA introduces electronegative groups into the molecule. jfda-online.comlibretexts.org This makes the derivative highly responsive to an electron capture detector (ECD), enabling trace-level analysis. nih.gov

Structural Confirmation via Mass Spectrometry: In GC-MS, the mass spectrum of a derivatized compound often provides clearer and more structurally informative fragmentation patterns than the parent compound. jfda-online.com The mass shift and characteristic fragments of the derivative (e.g., the loss of a PFP group) provide strong evidence for the identity of the original analyte. nih.govresearchgate.net For example, the derivatization of amines with PFPA yields derivatives with characteristic mass spectra that are useful for their quantitative determination. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, which lacks a strong chromophore, direct detection by UV-Vis spectrophotometry at trace levels is challenging. Therefore, chemical derivatization is an essential strategy to enhance its detectability. This involves reacting the secondary amine group of this compound with a labeling reagent to attach a moiety that is readily detectable by common HPLC detectors, such as UV-Vis or fluorescence detectors.

Pre-column derivatization is a widely accepted and effective technique for the HPLC analysis of aliphatic amines. thermofisher.com This approach not only improves detection sensitivity and selectivity by introducing a chromophore or fluorophore but can also enhance the chromatographic properties of the analyte by reducing its polarity. thermofisher.com For this compound, a secondary amine, several derivatization reagents are suitable.

Common Derivatization Reagents for Secondary Amines:

A variety of reagents are available for the derivatization of primary and secondary amines, each offering different advantages in terms of reactivity, stability of the derivative, and detection sensitivity. thermofisher.comrsc.org Commonly used reagents include:

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) : This reagent reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives. thermofisher.comrsc.org The reaction is typically rapid and proceeds under mild conditions. thermofisher.com

Dansyl chloride (DNS-Cl) : DNS-Cl is a classic derivatizing agent that forms fluorescent sulfonamide adducts with primary and secondary amines, which can be detected with high sensitivity. rsc.orglibretexts.org

2-naphthalenesulfonyl chloride (NSCl) : This reagent is used for the pre-column derivatization of secondary amines, forming stable sulfonamide derivatives that can be detected by UV absorbance. nih.gov

o-Phthalaldehyde (OPA) : While OPA is primarily used for primary amines, it can be used in combination with other reagents like FMOC-Cl in automated systems to sequentially derivatize primary and then secondary amines. thermofisher.com

The choice of derivatization reagent often depends on the desired sensitivity, the complexity of the sample matrix, and the available detection systems. rsc.org

Illustrative HPLC Method for this compound Analysis:

Derivatization Procedure (Hypothetical):

A typical derivatization reaction would involve mixing a solution of this compound with a borate (B1201080) buffer to maintain an alkaline pH, followed by the addition of FMOC-Cl dissolved in an organic solvent like acetonitrile (B52724). rsc.org The reaction is generally allowed to proceed for a short period at room temperature before being quenched by the addition of an amino acid like glycine (B1666218) or an agent such as 9-anthrylazomethane (ADAM) to react with the excess FMOC-Cl. rsc.org The resulting stable, derivatized sample is then ready for injection into the HPLC system.

Chromatographic Conditions:

The separation of the FMOC-derivatized this compound would typically be achieved on a reversed-phase C18 column. A gradient elution mobile phase, consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), would be employed to ensure good separation and peak shape. Fluorescence detection would be set at an excitation wavelength of around 265 nm and an emission wavelength of approximately 315 nm for the FMOC derivatives.

Expected Research Findings:

The application of such a method would be expected to yield a well-resolved chromatographic peak for the FMOC-N-Ethylcyclobutanamine derivative. Method validation would be performed according to ICH guidelines to establish linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The LOD for alkyl amines using FMOC-Cl derivatization and fluorescence detection can reach the low nanogram per liter (ng/L) to picomolar (pM) range, demonstrating the high sensitivity of this approach. nih.govresearchgate.net

The following interactive data table presents hypothetical yet realistic performance data for such an analytical method.

Chiral Separation:

In cases where the enantiomeric purity of this compound is of interest, chiral HPLC would be the method of choice. This can be approached in two main ways:

Indirect Method : The enantiomers of this compound are derivatized with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. scribd.com

Direct Method : The racemic mixture is separated directly on a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. researchgate.net

The direct method using a CSP is often preferred as it avoids potential issues with the indirect method, such as the need for an enantiomerically pure CDA and the possibility of racemization during the derivatization reaction. youtube.com

Table of Compounds

Role of N Ethylcyclobutanamine in Advanced Chemical Synthesis

As a Building Block in Complex Organic Molecule Synthesis

The utility of N-Ethylcyclobutanamine as a building block stems from the distinct chemical properties of its two primary functional components: the cyclobutane (B1203170) ring and the N-ethyl amine group. Organic chemists can leverage these features to introduce specific structural motifs into larger, more complex molecules.

The cyclobutane moiety is an increasingly important structural motif in medicinal chemistry and materials science. nih.gov Its inclusion in a molecule can impart unique conformational constraints and metabolic stability. nih.gov this compound serves as a synthon for the direct incorporation of the cyclobutane ring. Synthetic strategies can be designed to utilize the amine as a handle for attaching the cyclobutane unit to a larger molecular scaffold. For instance, the amine functionality can undergo reactions such as acylation or alkylation to form more complex structures containing the four-membered ring. The inherent ring strain of the cyclobutane can also be exploited in ring-opening or rearrangement reactions to generate other cyclic or acyclic systems, making cyclobutane derivatives versatile intermediates in organic synthesis. researchgate.net

| Property | Description | Reference |

| Conformational Rigidity | The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule. | nih.gov |

| Metabolic Stability | The replacement of more metabolically labile groups with a cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate. | nih.gov |

| Synthetic Versatility | The strained ring can undergo various transformations, providing access to diverse molecular architectures. | researchgate.net |

The secondary amine group in this compound is a key reactive site. It can readily participate in a wide range of chemical transformations, allowing for the introduction of the N-ethyl amine functionality into target molecules. This group can influence the pharmacological properties of a molecule, such as its basicity and ability to form hydrogen bonds.

Common reactions involving the N-ethyl amine group include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to form tertiary amines. masterorganicchemistry.comlibretexts.org This is a fundamental bond-forming reaction in organic synthesis.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method for protecting the amine or for building larger molecular frameworks.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines. organic-chemistry.org This is a powerful method for constructing carbon-nitrogen bonds.

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions can utilize alkyl amines as alkylating agents through C-N bond activation, demonstrating the potential to use the amine as a leaving group to form new carbon-carbon bonds. nih.gov

Ligand Design and Coordination Chemistry

The nitrogen atom of the N-ethyl amine group possesses a lone pair of electrons, making this compound a potential ligand for coordination to metal centers. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts.

This compound can act as a monodentate ligand, coordinating to a metal ion through its nitrogen atom. The steric and electronic properties of the ligand, influenced by the ethyl group and the cyclobutane ring, can affect the stability and structure of the resulting metal complex. The synthesis of such complexes would typically involve reacting this compound with a suitable metal precursor, such as a metal halide or alkoxide. The coordination of N-alkylated amines to metal centers is a well-established principle in coordination chemistry. researchgate.net

| Metal Ion | Potential Coordination Geometry | Ligand Role |

| Transition Metals (e.g., Pd, Pt, Ru, Rh) | Square Planar, Tetrahedral, Octahedral | Electron-donating ligand |

| Main Group Metals (e.g., Li, Mg) | Various geometries | Can influence reactivity of organometallic reagents |

Metal complexes bearing amine ligands are widely used as catalysts in homogeneous catalysis. nih.gov By analogy, complexes of this compound could find applications in various catalytic transformations. The nature of the cyclobutyl and ethyl substituents on the nitrogen atom can tune the catalyst's activity and selectivity. For instance, ruthenium and iridium complexes with N-heterocyclic carbene (NHC) and amine ligands have been shown to be effective catalysts for N-alkylation reactions. acs.orgorganic-chemistry.org This suggests that metal complexes incorporating this compound could potentially catalyze similar transformations. The steric bulk of the cyclobutane ring might play a role in creating a specific coordination environment around the metal center, influencing the outcome of the catalytic reaction.

Intermediate in Industrial Chemical Processes

While specific industrial processes utilizing this compound are not widely documented, its structural motifs suggest potential roles as an intermediate in the synthesis of various commercial products. Secondary amines are common intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals. innospk.com Similarly, cyclobutane derivatives are being increasingly incorporated into high-value molecules. nih.gov

The synthesis of this compound itself can be achieved through methods like the alkylation of cyclobutanamine. masterorganicchemistry.com In an industrial setting, this or similar secondary amines could serve as precursors to more complex molecules. For example, it could be a key intermediate in the synthesis of a pharmaceutical ingredient where the N-ethylcyclobutyl moiety is a crucial part of the final active molecule. The reactivity of the secondary amine allows for further functionalization, making it a versatile building block in a multi-step industrial synthesis.

Despite a comprehensive search of scientific literature and patent databases, no specific information was found regarding the role of this compound in the synthesis of specialty chemicals or as a precursor for agrochemical synthesis.

Extensive queries were conducted to identify any documented applications of this compound as a chemical intermediate or building block in these advanced chemical synthesis fields. The searches encompassed scholarly articles, chemical synthesis journals, and patent filings. However, these efforts did not yield any relevant results that specifically name or detail the use of this compound for the creation of specialty chemicals or in the synthetic pathways for agrochemicals.

General information on cyclobutane derivatives suggests their utility in various areas of organic synthesis, including the development of polymers and biologically active molecules. The inherent ring strain and three-dimensional structure of the cyclobutane motif make it an area of interest for medicinal and materials chemistry. Nevertheless, this general interest in the broader class of cyclobutane compounds does not extend to specific, documented applications for this compound in the requested contexts.

Therefore, this article cannot provide detailed research findings, data tables, or specific examples for the subsections "Synthesis of Specialty Chemicals" and "Precursor for Agrochemical Synthesis" as outlined in the initial request, due to the absence of available scientific and technical information.

Comparative Chemical Analysis Within N Substituted Cyclobutanamine Derivatives

Theoretical Comparative Studies

Theoretical and computational chemistry provides a powerful lens for examining the intrinsic properties of molecules without the need for laboratory synthesis and analysis. Through the application of quantum mechanical calculations, it is possible to model and predict the electronic structure and reactivity of chemical compounds. This section focuses on the theoretical comparative analysis of N-substituted cyclobutanamine derivatives, with a primary focus on N-Ethylcyclobutanamine.

While specific computational studies detailing the electronic properties of this compound and its homologous derivatives are not extensively available in publicly accessible literature, it is possible to extrapolate trends and make informed comparisons based on established principles of physical organic chemistry and computational methodologies such as Density Functional Theory (DFT).

Computational Analysis of Electronic Properties across Derivatives